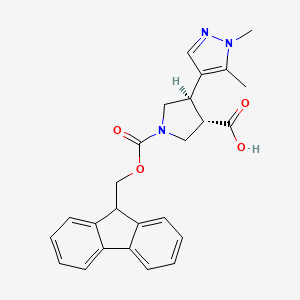![molecular formula C19H16N2O3 B2438320 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid CAS No. 1378255-25-4](/img/structure/B2438320.png)
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 1378255-25-4 . It has a molecular weight of 320.35 and its IUPAC name is [4- (2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Hypolipidemic Activity
A study focused on the synthesis of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid derivatives, exploring their potential as hypolipidemic agents. These compounds were tested in vivo for antihyperlipidemic activity in rats with high-fat-diet-induced hyperlipidemia, and some showed significant activity (Mokale et al., 2012).
Antimicrobial Properties
Multiple studies have synthesized derivatives of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid and tested their antimicrobial properties. For instance, Farghaly et al. (2014) prepared compounds exhibiting excellent antibacterial and antifungal activity (Farghaly et al., 2014). Another study by Farghaly et al. (2015) synthesized 2-heterocyclic perimidines and evaluated their antimicrobial activity, finding promising results (Farghaly et al., 2015).
Fluorescent Heterocyclic Perimidines
Varsha et al. (2010) reported the efficient one-pot synthesis of heterocyclic perimidines, including derivatives of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid. The study discussed their crystal structure, solvatochromism, and antibacterial activity (Varsha et al., 2010).
Biological Activity in Azetidin-2-Ones
Panchasara and Pande (2009) explored the synthesis and biological activity of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones, derived from perimidine-1-acetic acid hydrazide. These compounds were evaluated for their antibacterial and antifungal activities (Panchasara & Pande, 2009).
Synthesis and Transformations in Isoindoles
Bevk et al. (2001) conducted a study on ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound related to 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid. They examined its synthesis, transformations, and reactions with various amines and hydrazines (Bevk et al., 2001).
Structural Analysis and Interaction Energy
Daouda et al. (2020) studied the crystal structure and interaction energy of a compound consisting of perimidin and methoxyphenol units, which are related to 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid. They analyzed its hydrogen bond interactions and crystal stability (Daouda et al., 2020).
Reaction Mechanisms and Schiff Base Syntheses
Chui et al. (2006) investigated the reaction of 2-hydrazinoperimidine with maleic anhydride, leading to the synthesis of related compounds. They explored the mechanism of this reaction and the spectral analysis of the resulting compounds (Chui et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECSKYHCDTNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

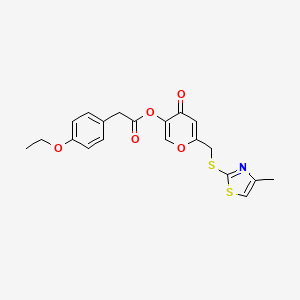
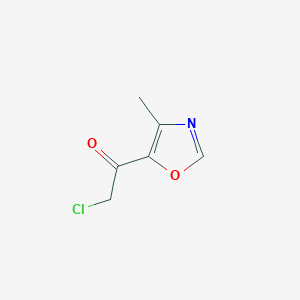
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-(2,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2438248.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
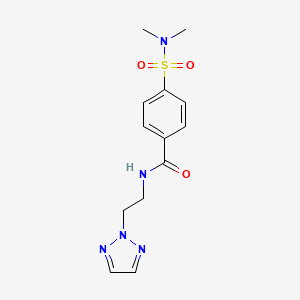
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide](/img/structure/B2438252.png)
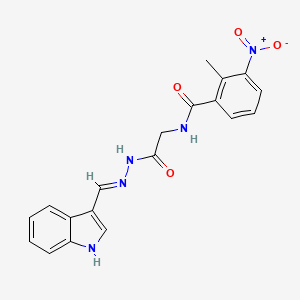
![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)
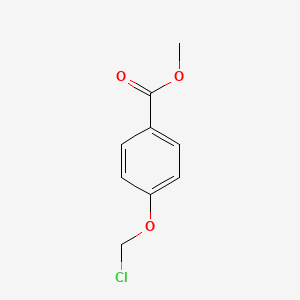
![1-(1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)cyclohexanecarboxylic acid](/img/structure/B2438257.png)

![2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2438259.png)
